4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
Description
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a sulfide-linked 4-bromophenyl moiety. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, imparts unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUQTCAJARBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the formation of the thiadiazole ring followed by the introduction of the bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromophenyl hydrazine and 4-chlorobenzenesulfonyl chloride in the presence of a base can lead to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the thiadiazole ring can be reduced under specific conditions.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromine or chlorine substituents under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties against a range of bacterial and fungal strains. For instance:
- In vitro Studies : Compounds derived from 4-bromophenyl thiadiazoles were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effectiveness in combating microbial resistance .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | Candida albicans | 12 |
Anticancer Activity
The anticancer potential of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide has been evaluated against various cancer cell lines:
- MCF7 Cell Line : The compound exhibited cytotoxic effects against estrogen receptor-positive breast cancer cells with IC50 values indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Case Studies
-
Thiadiazole Derivatives Against Cancer
A study synthesized various thiadiazole derivatives and evaluated their anticancer activity using the Sulforhodamine B assay. Compounds with bromine and chlorine substitutions showed enhanced activity against MCF7 cells compared to their unsubstituted counterparts . -
Antimicrobial Screening
In another investigation, a series of thiadiazole compounds were screened for antimicrobial activity using the turbidimetric method. The results showed promising activity against both bacterial and fungal pathogens, highlighting the potential of these compounds in treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 4-bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide can be contextualized by comparing it to structurally related compounds, particularly those with halogenated aryl substituents or analogous heterocyclic cores.
Substituent Effects on Bioactivity
highlights the critical role of halogenated aryl groups in antimicrobial activity. For example:
- 4-Chlorophenyl derivatives : Exhibited moderate antibacterial activity against E. coli and S. enterica subsp. enterica serovar Typhimurium.
- 4-Bromophenyl derivatives : Demonstrated superior activity compared to 4-iodophenyl or 4-(2-phenylethyl) analogs, likely due to optimal halogen size and electronegativity.
- Methylsulfanyl-1,2,4-triazoles: Enhanced activity against P. aeruginosa due to the sulfur-containing group.
The target compound’s dual halogenated substituents (4-bromo and 4-chloro) may synergistically improve antimicrobial potency, as both halogens are electron-withdrawing and can enhance interactions with bacterial targets.
Heterocyclic Core Variations
Comparisons with oxadiazole and triazole derivatives () reveal:
- 1,3,4-Oxadiazoles : Derivatives like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (Compound 5 in ) were synthesized but showed variable antimicrobial activity depending on substituents.
- 1,2,4-Triazoles : Compounds such as 4-substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6a-o in ) demonstrated enhanced activity when paired with methylsulfanyl groups.
The thiadiazole core in the target compound, with sulfur replacing oxygen (cf.
Pharmacological Analogues
lists G protein-coupled receptor (GPCR) ligands with structural similarities:
- Rimonabant : Contains a 4-chlorophenyl group and is a CB1 receptor antagonist.
- AS1269574: Features a 4-bromophenyl group and ethanolamine moiety, suggesting bromophenyl’s role in receptor binding.
The target compound’s dual halogenation could position it as a dual-target ligand, leveraging both chloro and bromo substituents for enhanced receptor affinity.
Comparative Data Table
Key Findings and Implications
Biological Activity
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C14H8BrClN2S2
- Molecular Weight : 383.71 g/mol
- CAS Number : [Not specified in the sources]
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with brominated and chlorinated phenyl groups. The detailed synthetic pathway is often outlined in chemical literature, emphasizing the importance of the substituents for biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. The presence of electron-withdrawing groups such as bromine and chlorine enhances this activity:
- Study Findings :
- Compounds similar to 4-bromophenyl thiadiazoles demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- The mechanism of action may involve disruption of bacterial lipid biosynthesis or interference with other essential metabolic pathways .
Anticancer Activity
The anticancer potential of 4-bromophenyl derivatives has been extensively studied:
- In Vitro Studies :
- Compounds were evaluated against various cancer cell lines, including MCF7 (breast cancer) and NUGC (gastric cancer). Results showed significant cytotoxicity with IC50 values indicating potent activity .
- For instance, a derivative exhibited an IC50 of 0.021 µM against gastric cancer cells, surpassing standard chemotherapeutic agents .
Case Study 1: Antimicrobial Evaluation
A series of experiments tested the antimicrobial efficacy of synthesized thiadiazole derivatives:
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | High (MIC = 0.5 µg/mL) | Moderate (MIC = 1 µg/mL) |
| Compound B | Moderate (MIC = 1 µg/mL) | High (MIC = 0.25 µg/mL) |
These findings suggest that structural modifications can significantly influence the biological activity of thiadiazole derivatives.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound C | MCF7 (Breast) | 0.015 |
| Compound D | NUGC (Gastric) | 0.028 |
The results highlight the effectiveness of specific substitutions on the phenyl rings in enhancing anticancer activity.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. For example, compounds demonstrated favorable docking scores with key receptors involved in cancer progression, indicating a potential for targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
